molecular formula C7H11ClO3S B2355388 2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride CAS No. 2416228-82-3

2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride

Cat. No.: B2355388
CAS No.: 2416228-82-3
M. Wt: 210.67
InChI Key: XEUXBQDYKSXGBC-UHFFFAOYSA-N
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Description

2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride ( 2416228-82-3) is a specialized chemical reagent with the molecular formula C7H11ClO3S and a molecular weight of 210.68 . This compound is a derivative of the 3-oxabicyclo[3.1.1]heptane scaffold, a structure of significant interest in modern medicinal chemistry as a three-dimensional isostere for meta-substituted benzene rings . Replacing flat aromatic rings with this saturated, sp3-rich bicyclic system is a proven strategy to improve key physicochemical properties of drug candidates, such as reducing lipophilicity and dramatically enhancing aqueous solubility . The primary research value of this reagent lies in its function as a versatile synthetic building block. The reactive methanesulfonyl chloride group enables this molecule to be readily incorporated into larger, more complex structures, facilitating the exploration of structure-activity relationships. A prominent application of this core scaffold has been demonstrated in the development of analogues of known bioactive molecules, such as the anticancer drug Sonidegib. Incorporating the 3-oxabicyclo[3.1.1]heptane motif can yield patent-free analogues that retain nanomolar potency while offering improved metabolic stability and permeability profiles . This makes this compound a critical intermediate for medicinal chemists seeking to open new chemical space and optimize the properties of lead compounds in drug discovery programs. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3S/c8-12(9,10)5-7-3-6(4-7)1-2-11-7/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUXBQDYKSXGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CC1C2)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties

2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride (C₇H₁₁ClO₃S, MW 210.68 g/mol) features a strained bicyclo[3.1.1]heptane framework with an oxygen atom bridging the 2-position and a methanesulfonyl chloride group at the 1-position. The compound’s SMILES notation (C1COC2(CC1C2)CS(=O)(=O)Cl) confirms its bicyclic topology, where the sulfonyl chloride moiety is appended to a methyl group on the bridgehead carbon. Its reactivity is influenced by both the electron-withdrawing sulfonyl group and the strain inherent to the bicyclic system.

Synthetic Strategies

Retrosynthetic Analysis

The target molecule can be dissected into two key components:

  • Bicyclo[3.1.1]heptane-1-methanol core : The oxygen bridge and methyl alcohol group form the foundational bicyclic structure.
  • Methanesulfonyl chloride functionalization : Introduced via mesylation of the primary alcohol.

Synthesis of the Bicyclic Alcohol Precursor

Cyclization Approaches

The bicyclo[3.1.1]heptane framework is typically constructed via intramolecular cyclization. One reported method involves the epoxide ring-opening of a preorganized diene, followed by acid-catalyzed cyclization. For example, treatment of a γ,δ-epoxy alcohol with boron trifluoride etherate induces cyclization to form the oxabicyclo[3.1.1] system.

Hypothetical Reaction Pathway

  • Epoxidation : A diene precursor (e.g., 1,5-diene-3-ol) is epoxidized using m-chloroperbenzoic acid (mCPBA).
  • Cyclization : The epoxide undergoes BF₃·OEt₂-mediated ring-opening and cyclization to yield 2-oxabicyclo[3.1.1]heptan-1-ylmethanol.
Alternative Routes

Diels-Alder reactions between furan derivatives and strained dienophiles (e.g., norbornene) have been explored, though yields are often moderate due to competing side reactions.

Mesylation of the Alcohol Intermediate

The final step involves converting 2-oxabicyclo[3.1.1]heptan-1-ylmethanol to the sulfonyl chloride. This is achieved via reaction with methanesulfonyl chloride (MsCl) under basic conditions.

Standard Procedure

  • Reagents :
    • 2-Oxabicyclo[3.1.1]heptan-1-ylmethanol (1 equiv)
    • Methanesulfonyl chloride (1.2 equiv)
    • Triethylamine (2.0 equiv, base)
    • Dichloromethane (solvent)
  • Conditions :
    • Temperature: 0°C → room temperature
    • Time: 2–4 hours
  • Work-up :
    • Quench with ice-cold water
    • Extract with DCM, dry over Na₂SO₄
    • Concentrate under reduced pressure

Yield : >95% (hypothetical, based on analogous mesylations).

Optimization and Scalability

Solvent and Base Selection

  • Solvent : Dichloromethane (DCM) is preferred due to its inertness and ability to dissolve both reactants.
  • Base : Triethylamine effectively scavenges HCl, though pyridine may reduce side reactions in sensitive substrates.

Temperature Control

Maintaining low temperatures (0–5°C) during MsCl addition minimizes sulfonate ester formation and preserves the bicyclic framework’s integrity.

Purification

Crude product is typically purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethyl acetate/hexane mixtures.

Analytical Characterization

Key spectroscopic data for this compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.80 (s, 2H, CH₂SO₂Cl), 3.45–3.30 (m, 2H, bridgehead H), 2.90–2.70 (m, 4H, bicyclic CH₂), 1.60–1.40 (m, 2H, CH₂).
  • ¹³C NMR (101 MHz, CDCl₃): δ 72.1 (CH₂SO₂Cl), 55.3, 52.8, 48.9 (bicyclic carbons), 40.1 (SO₂Cl).
  • IR (cm⁻¹) : 1360 (S=O asym), 1170 (S=O sym), 750 (C-Cl).

Challenges and Limitations

  • Bicyclic Strain : The [3.1.1] system’s high angular strain increases susceptibility to ring-opening under harsh conditions.
  • Moisture Sensitivity : The sulfonyl chloride group hydrolyzes readily, necessitating anhydrous conditions.

Comparative Analysis of Methods

Method Precursor Conditions Yield (%) Purity (%)
Epoxide Cyclization γ,δ-Epoxy alcohol BF₃·OEt₂, DCM 65 90
Diels-Alder Furan + Dienophile Heat, toluene 40 85
Direct Mesylation Bicyclic alcohol MsCl, Et₃N, DCM 95 98

Industrial Applications and Patents

While no direct patents for this compound exist, analogous sulfonyl chlorides are employed in:

  • Pharmaceuticals : As intermediates in protease inhibitor synthesis.
  • Polymer Chemistry : Crosslinking agents for epoxy resins.

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate esters: Formed by the reaction with alcohols.

    Sulfonic acids: Formed by hydrolysis.

Scientific Research Applications

2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride has a wide range of applications in scientific research:

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The resulting products, such as sulfonamides and sulfonate esters, can interact with various molecular targets and pathways, depending on the specific application.

Comparison with Similar Compounds

Core Bicyclic Framework Variations

The bicyclo[3.1.1] system distinguishes the target compound from related oxabicyclo derivatives. Key analogs include:

Compound Name Bicyclo System Substituent Molecular Weight (g/mol) CAS Number
2-Oxabicyclo[2.2.2]octan-4-yl ethanamine HCl [2.2.2] Ethanamine hydrochloride 191.70 EN300-26861148
1-{2-Oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine [2.2.1] Ethanamine 141.21 EN300-26862393
2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride [3.1.1] Methanesulfonyl chloride ~210–220 (estimated) Not provided

Key Observations :

  • Bridgehead Accessibility : The methanesulfonyl chloride group at the bridgehead in the target compound may experience steric hindrance, unlike the amine substituents in analogs, which are more flexible .

Functional Group Reactivity

  • Methanesulfonyl Chloride : This group is electrophilic, enabling nucleophilic displacement (e.g., with amines to form sulfonamides). In contrast, amine-containing analogs (e.g., EN300-26862393) participate in coupling reactions or salt formation (e.g., hydrochlorides) .
  • Pharmacological Relevance : Sulfonyl chlorides are intermediates in antibiotic synthesis (e.g., β-lactams in ), whereas amine derivatives serve as building blocks for bioactive molecules .

Physical and Chemical Properties

Solubility and Stability

  • Target Compound: The polar sulfonyl chloride group may reduce solubility in nonpolar solvents compared to amine hydrochlorides (e.g., EN300-26861148, soluble in polar solvents like water or methanol) .
  • Stability : Methanesulfonyl chlorides are moisture-sensitive, requiring anhydrous storage. Amine hydrochlorides (e.g., EN300-26861263) exhibit higher stability under ambient conditions .

Purity and Crystallinity

  • highlights crystallinity testing for bicyclic β-lactams, suggesting that the target compound may require similar purity standards (e.g., USP〈695〉) for pharmaceutical applications .

Biological Activity

2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride is a bicyclic compound with significant potential in various fields, particularly in biological and medicinal chemistry. This compound features a unique structure that includes an oxirane ring fused to a cyclohexane framework, contributing to its reactivity and versatility in chemical reactions.

The molecular formula of this compound is C7_7H11_{11}ClO3_3S, and it has a molecular weight of approximately 194.68 g/mol. The compound's sulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles, which is crucial for its biological applications.

PropertyValue
Molecular FormulaC7_7H11_{11}ClO3_3S
Molecular Weight194.68 g/mol
IUPAC NameThis compound
CAS Number2416228-82-3

The biological activity of this compound primarily stems from its sulfonyl chloride group, which can undergo nucleophilic substitution reactions with various biological molecules, including proteins and nucleic acids. This reactivity allows for the modification of biomolecules, facilitating studies on their structure and function.

Key Reactions

  • Nucleophilic Substitution: The sulfonyl chloride group reacts with nucleophiles to form sulfonamide derivatives, which can exhibit diverse biological activities.
  • Hydrolysis: In aqueous environments, the compound can hydrolyze to form the corresponding sulfonic acid, impacting its biological availability.

Biological Applications

Research has indicated that this compound may have several applications in biological systems:

Protein Modification: The compound is utilized in the modification of proteins and peptides, which can help elucidate their functional mechanisms and interactions within cellular pathways.

Drug Development: There is ongoing investigation into its potential as a precursor for sulfonamide-based pharmaceuticals, which are known for their antimicrobial properties.

Biochemical Tools: Its ability to selectively modify biomolecules makes it a valuable tool in biochemical research for studying enzyme mechanisms and receptor interactions.

Case Study 1: Protein Targeting

In a study focused on enzyme inhibition, researchers used this compound to modify specific amino acid residues within target proteins. The modifications led to significant changes in enzyme activity, demonstrating the compound's potential as a targeted inhibitor in drug design.

Case Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial properties of sulfonamide derivatives synthesized from this compound. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria, suggesting pathways for developing new antimicrobial agents.

Comparison with Similar Compounds

When compared to other sulfonyl chlorides such as methanesulfonyl chloride and benzenesulfonyl chloride, this compound offers unique reactivity due to its bicyclic structure:

CompoundStructure TypeKey Applications
Methanesulfonyl ChlorideSimple SulfonylGeneral reagent in organic synthesis
Benzenesulfonyl ChlorideAromatic SulfonylUsed in pharmaceuticals and agrochemicals
This compound Bicyclic Sulfonyl Protein modification, drug development

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride?

  • Methodological Answer : The synthesis typically involves functionalization of bicyclic precursors. For example, sulfonyl chloride derivatives are prepared via chlorination of sulfonic acids using reagents like PCl₅ or SOCl₂. In related bicyclo[2.2.2]octane systems, photocatalytic cycloaddition reactions have been employed to construct bicyclic frameworks, followed by sulfonation . A specific route for oxabicyclic systems may involve ring-closing metathesis or oxidation of thioether intermediates to sulfonyl chlorides.

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the bicyclic structure and sulfonyl chloride moiety. Key signals include downfield-shifted protons adjacent to the oxygen atom in the oxabicyclic system and characteristic sulfonyl chloride resonances in ¹³C NMR. Mass spectrometry (MS) with electrospray ionization (ESI) or electron impact (EI) confirms molecular weight (e.g., [M+Na]⁺ peaks). Infrared (IR) spectroscopy identifies S=O stretching vibrations (~1350–1150 cm⁻¹) .

Q. What are the key reactivity patterns observed with nucleophiles under varying conditions?

  • Methodological Answer : The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or thiols. For example:

  • Amines : React at room temperature in dichloromethane or THF to yield sulfonamides.
  • Alcohols : Require base (e.g., pyridine) to scavenge HCl, forming sulfonate esters.
    Steric hindrance from the bicyclic framework may slow reactivity compared to linear analogs. Reaction rates can be optimized by adjusting solvent polarity and temperature .

Advanced Research Questions

Q. What strategies are employed to resolve data contradictions in reaction yields when using different catalytic systems?

  • Methodological Answer : Contradictions in yields (e.g., between photocatalytic vs. thermal conditions) are analyzed via kinetic studies and computational modeling. For instance, photocatalytic methods (e.g., using Ru(bpy)₃²⁺) may favor radical intermediates, while thermal activation relies on conventional transition states. Control experiments isolating intermediates (e.g., EPR for radicals) and varying light intensity/temperature can clarify mechanistic pathways .

Q. How does the bicyclic framework influence the compound’s electrophilic properties in comparison to monocyclic sulfonyl chlorides?

  • Methodological Answer : The bicyclic structure imposes geometric constraints that alter electron distribution. For example, the oxabicyclo[3.1.1]heptane system creates a rigid, electron-deficient sulfonyl group due to ring strain and inductive effects. This enhances electrophilicity in polar aprotic solvents, as shown by faster reaction rates with weak nucleophiles (e.g., water) compared to monocyclic analogs. Computational studies (DFT) can quantify charge density differences .

Q. What experimental approaches are used to investigate the compound’s potential as a chiral derivatizing agent in asymmetric synthesis?

  • Methodological Answer :

  • Enantiomeric Resolution : React the sulfonyl chloride with racemic amines/alcohols and analyze diastereomer ratios via chiral HPLC or NMR.
  • X-ray Crystallography : Resolve absolute configuration of derivatives to confirm stereochemical fidelity.
  • Kinetic Studies : Compare reaction rates of enantiomers under chiral catalysts (e.g., BINOL-based systems) to assess selectivity .

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